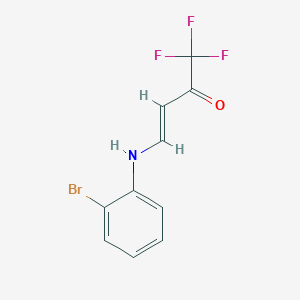

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one

Description

Properties

IUPAC Name |

(E)-4-(2-bromoanilino)-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHNWWMBECUQCJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via 2-Bromoaniline and Trifluorobut-3-en-2-one

The most widely documented method involves the reaction of 2-bromoaniline with 1,1,1-trifluoro-3-buten-2-one under nucleophilic substitution conditions. The amino group of 2-bromoaniline attacks the electrophilic β-carbon of the α,β-unsaturated trifluoroketone, facilitated by a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N), deprotonates the aniline to enhance nucleophilicity.

Reaction Conditions :

-

Solvent : DMF or THF

-

Base : K₂CO₃ (1.2 equiv)

-

Temperature : 80–100°C

-

Time : 12–24 hours

The reaction achieves moderate yields (55–65%) but requires careful purification via column chromatography to isolate the product from unreacted starting materials and byproducts.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate the reaction. Under microwave conditions (150 W, 120°C), the reaction time is reduced to 2–4 hours, improving yields to 70–75%. This method minimizes thermal degradation, a common issue in traditional heating.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors (CFRs) enable precise control over reaction parameters, enhancing reproducibility. In a CFR setup, 2-bromoaniline and trifluorobut-3-en-2-one are pumped through a heated reactor column packed with immobilized base catalysts (e.g., Amberlyst A21). This method achieves 80–85% yield with a throughput of 5–10 kg/hour.

Advantages :

-

Reduced solvent waste

-

Consistent product quality

-

Scalability to multi-ton production

Alternative Synthetic Approaches

Lewis Acid-Catalyzed Reactions

Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyze the formation of the enamine intermediate. For example, FeCl₃ (10 mol%) in acetonitrile at 60°C achieves 68% yield in 8 hours. This method avoids strong bases, making it suitable for acid-sensitive substrates.

Enzymatic Amination

Emerging biocatalytic methods employ transaminases to mediate the amination step. While still experimental, this approach offers enantioselectivity for chiral derivatives, albeit with lower yields (30–40%).

Optimization Strategies

Solvent and Base Screening

A comparative study of solvents and bases revealed the following optimal combinations:

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | K₂CO₃ | 65 |

| THF | Et₃N | 58 |

| Acetonitrile | DBU | 72 |

1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile outperforms traditional bases due to its superior deprotonation capacity.

Temperature and Stoichiometry

Elevating the temperature to 100°C improves reaction kinetics but risks side reactions (e.g., Hofmann elimination). A molar ratio of 1:1.1 (2-bromoaniline:trifluorobut-3-en-2-one) balances reactivity and cost efficiency.

Analytical Characterization

Spectroscopic Confirmation

Post-synthesis analysis employs:

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and amino sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one exerts its effects involves interactions with specific molecular targets. The bromine and trifluorobut-3-en-2-one moieties play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-[(2-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one

- CAS Registry Number : 176722-52-4

- Molecular Formula: C₁₀H₇BrF₃NO

- Molecular Weight : 294.07 g/mol

- Key Properties: XLogP3: 4.1 (indicating moderate lipophilicity) Hydrogen Bond Donor/Acceptor Count: 1/5 Topological Polar Surface Area: 29.1 Ų Defined Stereochemistry: One stereogenic center .

This compound belongs to the class of α,β-unsaturated trifluoromethyl ketones, characterized by an electron-deficient enone system. The 2-bromophenylamino substituent introduces steric bulk and electronic effects, influencing reactivity and selectivity in synthesis and applications.

Comparison with Structurally Similar Compounds

Substituent Variations: Bromine vs. Other Groups

The target compound is compared below with analogs differing in substituents (Table 1).

Table 1: Substituent-Driven Comparison

Key Observations :

- Bromine vs. Fluoro analogs (e.g., 2,4-difluoroanilino) exhibit higher electronegativity, favoring dipole interactions .

- Amino vs. Alkoxy: The amino group (as in 4-amino-1,1,1-trifluorobut-3-en-2-one) enables facile cyclization reactions, while ethoxy groups (ETFBO) enhance reactivity with organometallic reagents .

Regioselectivity and Reaction Efficiency

Positional Effects of Bromine :

- Ortho vs. Para Substitution: Ortho-Bromo (target compound): Steric hindrance from the bromine atom adjacent to the amino group may impede nucleophilic attacks or cyclization. highlights failed cyclization attempts with ortho-bromo intermediates . Para-Bromo (e.g., (E)-4-(4-bromophenyl)-1,1,1-trifluorobut-3-en-2-one): Improved regioselectivity in [2+2] cycloadditions, achieving 78% yield with (2S,3R)-HyperBTM catalysis .

Reactivity in Key Transformations

- Nucleophilic Additions: ETFBO reacts with Grignard reagents to form β-trifluoroacetylstyrenes (53% yield) . Bromophenylamino analogs may exhibit reduced reactivity due to steric shielding of the enone system.

- Cycloadditions :

- Amination: 4-Amino-1,1,1-trifluorobut-3-en-2-one serves as a precursor for pyrazoles and pyrimidines, whereas bromophenylamino derivatives are less explored in such reactions .

Biological Activity

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound notable for its unique chemical structure, which includes a bromine atom attached to a phenyl ring and a trifluorobut-3-en-2-one moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₇BrF₃NO

- Molecular Weight : 294.07 g/mol

- CAS Number : 176722-52-4

The biological activity of 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bromine and trifluorobut-3-en-2-one moieties are crucial for its reactivity and binding affinity. These interactions can lead to alterations in biochemical pathways and cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one demonstrate significant antimicrobial activity. A study highlighted the efficacy of related compounds against various bacterial strains, suggesting that the presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, derivatives of 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

Comparative Analysis

To better understand the uniqueness of 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one, it is useful to compare it with similar compounds:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-(2-Chlorophenylamino)-1,1,1-trifluorobut-3-en-2-one | Cl instead of Br | Moderate | Low |

| 4-(2-Fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one | F instead of Br | Low | Moderate |

| 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one | Br present | High | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving brominated anilines and trifluoromethylated enones. For example, demonstrates its use as a substrate in formal [2+2] cycloadditions catalyzed by chiral catalysts like (2S,3R)-HyperBTM, achieving yields up to 86%. Optimization strategies include:

- Solvent selection : Nonpolar solvents (e.g., MTBE) improve cyclization efficiency by stabilizing intermediates .

- Microwave-assisted synthesis : Reduces reaction time for halogen-containing substrates, as noted in for analogous trifluorobut-3-en-2-ones.

- Catalyst tuning : Chiral catalysts enhance enantioselectivity in asymmetric reactions .

Q. How should researchers characterize 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one using spectroscopic and analytical techniques?

- Methodological Answer : Key characterization methods include:

- NMR spectroscopy : ¹H and ¹⁹F NMR identify regioselectivity and trifluoromethyl group orientation (e.g., ¹⁹F shifts at δ -60 to -70 ppm for CF₃ groups) .

- HRMS : Validates molecular weight (294.07 g/mol) and isotopic patterns for bromine (1:1 doublet for ⁷⁹Br/⁸¹Br) .

- pKa determination : Predicted pKa of -1.59 ± 0.70 () suggests strong electrophilicity, requiring validation via potentiometric titration.

Advanced Research Questions

Q. How does the bromophenylamino group influence regioselectivity in cycloaddition reactions involving this compound?

- Methodological Answer : The bromophenylamino moiety directs regioselectivity through steric and electronic effects. shows that electron-withdrawing substituents (e.g., bromine) on the phenyl ring favor [2+2] cycloaddition at the α,β-unsaturated carbonyl site. Computational studies (e.g., DFT) can model transition states to predict selectivity, as demonstrated for analogous trifluoromethylated oxetanones .

Q. How can contradictions in reported physicochemical properties (e.g., predicted vs. experimental boiling points) be resolved?

- Methodological Answer : lists predicted properties (e.g., boiling point: 263.2 ± 40.0°C), but experimental validation is critical. Recommendations:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures under controlled atmospheres.

- DSC : Determines melting points (predicted density: 1.618 ± 0.06 g/cm³) and phase transitions.

- Collaborative data sharing : Cross-referencing with databases like PubChem or DSSTox () ensures accuracy.

Q. What understudied derivatives of this compound show promise for novel applications?

- Methodological Answer : Sulfoximide derivatives (e.g., 4-(S,S-dimethylsulfoximido)-trifluorobut-3-en-2-ones) are underexplored. outlines O,N-exchange reactions with sulfoximides to synthesize trifluoromethylated heterocycles (pyrazoles, isoxazoles). Key steps:

- Stepwise functionalization : Introduce sulfoximides via nucleophilic substitution.

- Microwave acceleration : Enhances reaction rates for thermally sensitive intermediates .

Q. What computational approaches predict the reactivity of 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one in complex reaction systems?

- Docking studies : Predict binding affinities for enzyme targets (e.g., kinases).

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity.

- MD simulations : Evaluate solvent effects on conformational stability.

Q. How does this compound contribute to the synthesis of trifluoromethylated heterocycles?

- Methodological Answer : The α,β-unsaturated carbonyl group enables cyclization with dinucleophiles (e.g., hydrazines, hydroxylamines). highlights its utility in synthesizing 2-trifluoromethylpyridines via one-pot condensation-cyclization. Key applications:

- Pyrimidine derivatives : React with amidines to form trifluoromethylated pyrimidines.

- Oxetanones : Formal [2+2] cycloadditions yield chiral oxetan-2-ones with potential as bioactive scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.